

Comprehensive Technical & Safety Data Guide: 4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole

Cat. No.: B12336855

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Executive Summary

The compound **4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole** (CAS: 2484889-19-0) is a highly specialized, substituted nitrogen heterocycle[1]. Pyrazole derivatives are privileged scaffolds in modern medicinal chemistry and agrochemical development, frequently utilized as core building blocks for targeted kinase inhibitors (such as VEGFR-2 inhibitors)[2]. This technical whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and advanced handling protocols required for researchers and drug development professionals to safely and effectively utilize this compound in synthetic workflows.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physical properties of **4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole** is critical for predicting its behavior in solution and its partition coefficients during biological screening. The structural integration of an electron-donating methoxybenzyl group at the 4-position of the 1-methylpyrazole core enhances its lipophilicity while preserving the basicity of the N2 nitrogen.

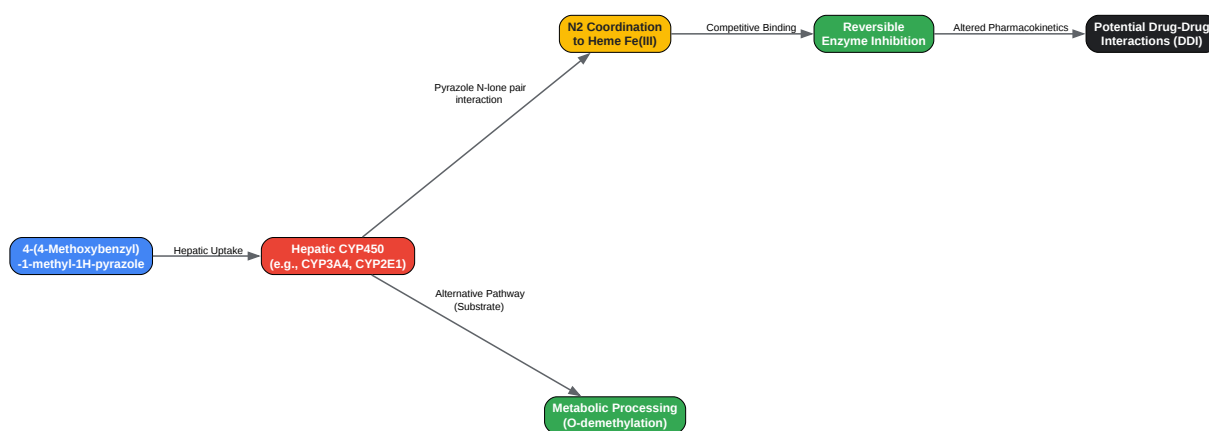
Property	Value
Chemical Name	4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole
CAS Number	2484889-19-0[1]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O[1]
Molecular Weight	202.25 g/mol [1]
Standard Purity	NLT 98%[1]
Predicted Boiling Point	330.8 ± 22.0 °C[3]
Predicted Density	1.07 ± 0.1 g/cm ³ [3]
Predicted pKa	2.43 ± 0.10[3]

Toxicological Assessment & Mechanistic Safety

While specific in vivo toxicity data for this exact CAS number is limited, the safety profile must be extrapolated from the well-documented behavior of the pyrazole pharmacophore.

Cytochrome P450 (CYP) Interaction: The most significant toxicological and pharmacokinetic liability of pyrazole derivatives is their propensity to interact with hepatic Cytochrome P450 enzymes (specifically CYP3A4, CYP2C9, and CYP2E1)[2][4]. The unsubstituted N2 nitrogen of the pyrazole ring possesses a sterically accessible lone pair of electrons. This lone pair can directly coordinate with the heme iron (Fe³⁺) center within the CYP active site[4]. This coordination acts as a reversible, competitive inhibition mechanism, which can precipitate severe drug-drug interactions (DDIs) by halting the metabolic clearance of co-administered therapeutics[2][4].

Hepatotoxicity & Oxidative Stress: Prolonged exposure to pyrazole derivatives has been shown to induce CYP2E1 expression. In the presence of secondary stressors (such as TNF- α), this induction leads to elevated oxidative stress, lipid peroxidation, and mitochondrial dysfunction[5]. Mechanistically, this hepatotoxicity is mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway, specifically JNK1, which triggers the release of cytochrome c from the mitochondria and induces cellular necrosis[5].



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Mechanistic pathway of pyrazole-mediated CYP450 inhibition and metabolic processing.

Advanced Handling & Storage Protocols

To mitigate the risks associated with inhalation and dermal exposure, the following self-validating safety systems must be implemented:

- Engineering Controls: All manipulations must be performed in a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates.
- Personal Protective Equipment (PPE): Nitrile gloves (compliant with EN 374 standards), tightly fitting safety goggles (EN 166), and a flame-resistant lab coat are mandatory.

- **Storage Conditions:** The compound should be stored in a tightly sealed container under an inert gas (Argon or Nitrogen) at 2–8 °C. Pyrazoles can be moderately hygroscopic; inert storage prevents moisture-induced degradation and preserves the NLT 98% purity standard[1].

Experimental Methodology: Regioselective Functionalization

To utilize **4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole** in drug discovery, it often requires functionalization at the open C-5 position to enable downstream cross-coupling (e.g., Suzuki-Miyaura reactions). The following protocol details a safe, regioselective electrophilic bromination.

Protocol: Electrophilic Bromination at C-5

- **Substrate Dissolution:** Dissolve **4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole** (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
 - **Causality:** Anhydrous DMF is selected because its high dielectric constant stabilizes the highly polar bromonium ion intermediate, accelerating the electrophilic aromatic substitution. The argon atmosphere prevents moisture from quenching the electrophile.
- **Thermal Regulation:** Cool the reaction vessel to 0 °C using an ice-water bath.
 - **Causality:** Lowering the thermal energy of the system kinetically favors substitution at the C-5 position (the most nucleophilic open site on the 1-methylpyrazole core) and suppresses competitive, undesired benzylic bromination on the methoxybenzyl moiety.
- **Electrophile Addition:** Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
 - **Causality:** NBS acts as a controlled, safe source of electrophilic bromine (Br⁺). Portion-wise addition prevents exothermic spikes and maintains a low steady-state concentration of Br⁺, which minimizes di-bromination artifacts.
- **Reaction Monitoring:** Stir the mixture for 2 hours, allowing it to slowly warm to ambient temperature. Monitor the reaction via LC-MS.

- Self-Validation: The reaction is deemed successful and complete when the mass peak corresponding to the starting material ($m/z \sim 203.1 [M+H]^+$) is entirely replaced by the brominated product ($m/z \sim 281.0/283.0 [M+H]^+$), exhibiting the characteristic 1:1 isotopic pattern of a monobrominated species.
- Safety Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
 - Causality: Thiosulfate safely and rapidly reduces any residual, highly reactive NBS or trace Br_2 into inert bromide salts. This neutralizes the oxidative hazard before extraction, protecting the researcher during the workup phase. Extract with ethyl acetate, wash with brine to remove DMF, and dry over anhydrous Na_2SO_4 .

Regulatory & Environmental Compliance

Like many halogenated or heavily substituted nitrogen heterocycles, pyrazole derivatives can exhibit persistence in the environment and toxicity to aquatic life.

- Disposal: Do not discharge into standard municipal wastewater systems. All organic waste containing this compound must be collected in designated, clearly labeled halogenated/non-halogenated organic waste receptacles and incinerated by a certified hazardous waste disposal facility equipped with a flue gas scrubber.

References

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